molecular formula C5H8O3S B121603 But-3-yn-1-yl methanesulfonate CAS No. 72486-09-0

But-3-yn-1-yl methanesulfonate

Cat. No. B121603
M. Wt: 148.18 g/mol
InChI Key: APJYYFNGGGLDJF-UHFFFAOYSA-N
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Patent
US09062070B2

Procedure details

A solution of but-3-yn-1-ol (45.0 g, 0.64 mol) and methanesulfonyl chloride (81.0 g, 0.71 mol) in 600 mL of DCM was added TEA (78.0 g, 0.77 mol) dropwise at 0° C. The resulting mixture was stirred at room temperature for 2 hours then concentrated to dryness. The residue was dissolved in 1 L of EtOAc then washed with 1N HCl (2×200 mL), brine (200 mL), dried over anhydrous Na2SO4 and concentrated to afford but-3-yn-1-yl methanesulfonate.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].[CH3:6][S:7](Cl)(=[O:9])=[O:8]>C(Cl)Cl>[CH3:6][S:7]([O:5][CH2:1][CH2:2][C:3]#[CH:4])(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
81 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
TEA
Quantity
78 g
Type
reactant
Smiles
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1 L of EtOAc
WASH
Type
WASH
Details
then washed with 1N HCl (2×200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)OCCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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